molecular formula C12H15Cl2NO2S B5596538 1-(2,6-Dichlorobenzenesulfonyl)azepane

1-(2,6-Dichlorobenzenesulfonyl)azepane

Cat. No.: B5596538
M. Wt: 308.2 g/mol
InChI Key: PNCLMCILHJMOBZ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzenesulfonyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 2,6-dichlorobenzenesulfonyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzenesulfonyl)azepane typically involves the reaction of azepane with 2,6-dichlorobenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzenesulfonyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Products: Various substituted azepanes depending on the nucleophile used.

    Oxidation Products: N-oxides of azepane.

    Reduction Products: Amines.

    Hydrolysis Products: Sulfonic acids.

Scientific Research Applications

1-(2,6-Dichlorobenzenesulfonyl)azepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2,5-Dichlorobenzenesulfonyl chloride
  • 2,4-Dichlorobenzenesulfonyl chloride
  • Pentafluorobenzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Comparison: 1-(2,6-Dichlorobenzenesulfonyl)azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other sulfonyl chlorides. The dichloro substitution pattern on the benzene ring also influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2S/c13-10-6-5-7-11(14)12(10)18(16,17)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCLMCILHJMOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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